4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Description

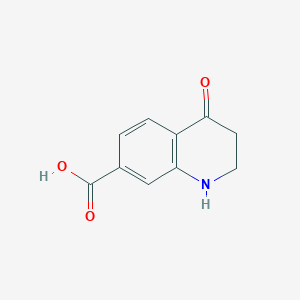

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydroquinoline scaffold with a ketone group at position 4 and a carboxylic acid substituent at position 6. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry and drug discovery. It is commercially available (CAS: 88371-24-8, molecular formula: C₁₀H₉NO₃, molecular weight: 191.18) and often used in synthesizing pharmacologically active derivatives .

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-2,5,11H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGCJUTXCXSJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with various aldehydes. One common method is the Pfitzinger reaction, where isatin reacts with an aldehyde in the presence of a base to form the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Pfitzinger reactions, optimized for yield and purity. These methods may include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-7-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the 4-oxo position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmacological Applications

Antibacterial Activity

Research has indicated that derivatives of 4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid exhibit antibacterial properties. For instance, compounds derived from this scaffold have been synthesized and tested for their efficacy against various bacterial strains. A notable study described the synthesis of naphthyridine and quinoline derivatives that demonstrated significant antibacterial activity. These findings suggest that modifications to the core structure can enhance antibacterial potency .

Cannabinoid Receptor Modulation

Another promising application of 4-oxo-1,2,3,4-tetrahydroquinoline derivatives is their interaction with cannabinoid receptors. Research has focused on the development of selective ligands for the CB2 receptor, which plays a crucial role in several physiological processes. The structure-activity relationship studies have shown that specific modifications to the quinoline scaffold can lead to compounds with high affinity and selectivity for the CB2 receptor, indicating potential for therapeutic use in pain management and inflammatory diseases .

Synthetic Applications

Synthesis of Novel Compounds

The chemical versatility of this compound allows it to serve as a precursor for synthesizing various bioactive compounds. The compound can undergo multiple reactions such as amide coupling and alkylation to produce derivatives with enhanced biological activities. For example, research has demonstrated successful synthesis routes yielding new carboxamide derivatives with improved pharmacological profiles .

Case Studies

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes or bind to receptors, leading to changes in cellular pathways. For example, some derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

The table below highlights key structural analogs and their distinguishing features:

*CAS 88371-24-8 is shared with the 2-oxo isomer due to registry ambiguities in early literature.

Dihydroquinoline Derivatives

Compounds like 4-oxo-1,4-dihydroquinoline-3-carboxylic acid () differ in saturation state (dihydro vs. tetrahydro), leading to altered conjugation and electronic properties. The dihydroquinoline derivatives exhibit higher planarity, enhancing π-π stacking interactions in enzyme binding pockets but reducing metabolic stability compared to tetrahydro analogs .

Halogenated and Sulfonated Derivatives

- 4-Oxo-8-sulfo-1,4-dihydroquinoline-3-carboxylic acid (CAS: N/A): The sulfo group enhances water solubility, making it suitable for aqueous formulations .

Isoquinoline Variants

1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS: 1343932-64-8) shifts the nitrogen position in the bicyclic system, altering electronic distribution and biological activity. This compound is used in kinase inhibitor research .

Key Research Findings

- Structure-Activity Relationship (SAR) : The position of the oxo group (2 vs. 4) significantly impacts bioactivity. For example, 2-oxo analogs demonstrate weaker enzyme inhibition compared to 4-oxo derivatives due to reduced hydrogen-bonding capacity .

- Thermal Stability: Tetrahydroquinolines with saturated rings (e.g., 1,2,3,4-tetrahydro) exhibit higher thermal stability than dihydroquinolines, as evidenced by differential scanning calorimetry (DSC) data .

Biological Activity

4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydroquinoline structure that includes both aromatic and aliphatic components. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol. The presence of carboxylic acid and keto functional groups contributes to its chemical reactivity and potential biological activity.

Biological Activity Overview

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties:

- Antibacterial Effects : Studies have shown that certain derivatives are effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, one derivative displayed a minimum inhibitory concentration (MIC) of 0.39 µg/mL against S. aureus .

- Mechanism : The antibacterial activity is attributed to the inhibition of bacterial enzymes or interference with cellular processes critical for bacterial survival .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : Preliminary cytotoxicity studies indicate that certain derivatives can induce apoptosis in cancer cell lines. For example, compounds derived from the tetrahydroquinoline structure have shown promise in inhibiting the proliferation of various cancer cells .

- Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerase enzymes, which are essential for DNA replication in cancer cells.

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that certain derivatives can reduce the secretion of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .

- Pain Relief : Some compounds derived from this structure have demonstrated analgesic properties in animal models .

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

- Receptor Binding : It may also interact with specific receptors within cells, modulating signaling pathways that lead to therapeutic effects .

Case Study 1: Antibacterial Activity

A study evaluated several derivatives of 4-Oxo-1,2,3,4-tetrahydroquinoline against Escherichia coli and other Gram-negative bacteria. The results indicated that specific esters provided protection against bacterial infections in mice models .

Case Study 2: Anticancer Potential

Research focused on the synthesis of novel tetrahydroquinoline derivatives showed promising results in inhibiting cancer cell growth. These compounds were tested on multiple cell lines and exhibited significant cytotoxicity at low concentrations .

Summary Table of Biological Activities

| Activity Type | Biological Effects | Notable Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | MIC = 0.39 µg/mL against S. aureus |

| Anticancer | Induces apoptosis in cancer cell lines | Significant cytotoxicity observed |

| Anti-inflammatory | Reduces pro-inflammatory cytokine secretion | Exhibits analgesic properties in animal models |

Q & A

Q. What are the optimal synthetic routes for preparing 4-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid?

The synthesis typically involves hydrolysis of ester precursors under basic conditions. For example, a general procedure involves dissolving methoxy-methyl-6-oxo-6,9-dihydro-triazoloquinoline carboxylate derivatives in 2 M NaOH at 100°C for 2 hours, followed by acidification with HCl to precipitate the carboxylic acid . Key considerations include reaction temperature control to avoid decarboxylation and purity verification via elemental analysis (e.g., C, H, N content matching theoretical values) .

Q. How can researchers verify the structural integrity of synthesized this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR : Confirm the presence of characteristic signals, such as the 4-oxo carbonyl group (~170 ppm in NMR) and aromatic protons in the quinoline ring.

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+1] or [M-H]).

- Elemental Analysis : Validate empirical formulas (e.g., deviations <0.3% for C, H, N) .

Q. What standard assays evaluate the biological activity of this compound?

- Antiproliferative Activity : Use murine models (e.g., dimethylhydrazine-induced colorectal cancer) to assess tumor inhibition via dose-response studies (10–100 mg/kg doses) .

- Receptor Binding : Radioligand displacement assays (e.g., opioid receptors) with IC calculations to determine affinity as a rigid tyrosine mimic .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

Contradictions may arise from variations in assay conditions or structural analogs. To address this:

- Standardize Assays : Use identical cell lines (e.g., HT-29 for colorectal cancer) and control compounds (e.g., 5-fluorouracil) .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography (e.g., triclinic crystal system parameters: , ) to rule out isomer interference .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 50 μM) .

Q. What strategies enhance the antimicrobial potency of 4-oxo-tetrahydroquinoline derivatives?

- Substituent Engineering : Introduce fluorine at C6 or cyclopropyl at N1 to improve bacterial membrane penetration, as seen in fluoroquinolone analogs .

- Piperazine Modifications : Attach nitroso-piperazine groups at C7 to target DNA gyrase (e.g., IC < 1 μM against E. coli) .

- SAR Studies : Correlate logP values with MIC (Minimum Inhibitory Concentration) to optimize hydrophobicity .

Q. How to investigate the role of the 4-oxo group in receptor binding?

- Molecular Docking : Use software like AutoDock to simulate interactions with target receptors (e.g., NMDA or opioid receptors). The 4-oxo group often forms hydrogen bonds with conserved residues (e.g., Tyr148 in μ-opioid receptors) .

- Isosteric Replacement : Synthesize analogs replacing the 4-oxo with thiocarbonyl or aminomethylene groups and compare binding affinities .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C over 24 hours.

- Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites (e.g., hydroxylation at C3) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

Methodological Considerations

Q. How to design dose-ranging studies for in vivo antitumor evaluation?

- Dose Selection : Start with 10 mg/kg (MTD from murine studies) and escalate to 100 mg/kg, monitoring weight loss and organ toxicity .

- Endpoint Metrics : Measure tumor volume reduction (%) and survival rates compared to controls.

- Pharmacokinetics : Calculate AUC (Area Under Curve) and via plasma concentration-time profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.